3,5-Dichloro-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides, characterized by the presence of two chlorine atoms and a nitro group attached to a benzene ring. Its molecular formula is and it has a molecular weight of 250.06 g/mol. This compound is notable for its applications in both chemical synthesis and biological research, particularly in enzyme inhibition studies due to its sulfonamide group.
3,5-Dichloro-4-nitrobenzenesulfonamide can be sourced from various chemical suppliers and is classified as an organic low-molecular-weight compound. It is primarily used as an intermediate in organic synthesis and has relevance in medicinal chemistry due to its biological activity.
The synthesis of 3,5-Dichloro-4-nitrobenzenesulfonamide typically involves the nitration of 3,5-dichlorobenzenesulfonamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, with careful temperature control to ensure selective introduction of the nitro group at the desired position on the benzene ring.
In industrial production, a multi-step process may be employed. This often begins with the chlorination of benzenesulfonamide followed by nitration. The optimization of reaction conditions is crucial for achieving high yields and purity of the final product, with advanced techniques such as continuous flow reactors being utilized to enhance efficiency.
The molecular structure of 3,5-Dichloro-4-nitrobenzenesulfonamide features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions, a nitro group at the 4 position, and a sulfonamide group. The structural formula can be represented as follows:
3,5-Dichloro-4-nitrobenzenesulfonamide can participate in several types of chemical reactions:
The mechanism of action for 3,5-Dichloro-4-nitrobenzenesulfonamide primarily involves its interaction with biological targets through its sulfonamide group. This group can form hydrogen bonds with amino acid residues in proteins, which may lead to inhibition or modulation of enzyme activity. The presence of nitro and chloro groups enhances its reactivity and binding affinity towards biological molecules.
3,5-Dichloro-4-nitrobenzenesulfonamide has several scientific applications:
This compound's diverse applications highlight its significance in both chemical research and industrial processes.
3,5-Dichloro-4-nitrobenzenesulfonamide belongs to the benzenesulfonamide family, characterized by a sulfonamide (–SO₂NH₂) group attached to a benzene ring substituted with chloro (–Cl) and nitro (–NO₂) groups. Its systematic IUPAC name, 3,5-Dichloro-4-nitrobenzenesulfonamide, precisely defines the relative positions of substituents: the sulfonamide group at position 1, chlorine atoms at positions 3 and 5, and a nitro group at position 4. This naming follows the lowest locant rule, ensuring unambiguous chemical identification [3] [9]. Alternative nomenclature includes 4-Nitro-3,5-dichlorobenzenesulfonamide, though IUPAC prioritizes substituent citation in alphabetical order (chloro before nitro).
The molecular formula is C₆H₄Cl₂N₂O₄S, with a molar mass of 271.08 g/mol. Key structural identifiers include:
Table 1: Nomenclature and Identifiers of 3,5-Dichloro-4-nitrobenzenesulfonamide
| Systematic Name | Molecular Formula | CAS No. | SMILES |
|---|---|---|---|
| 3,5-Dichloro-4-nitrobenzenesulfonamide | C₆H₄Cl₂N₂O₄S | 1803726-87-5 | C1=C(C=C(C(=C1Cl)N+[O-])Cl)S(=O)(=O)N |
The sulfonamide functional group (–SO₂NH₂) is a cornerstone in medicinal chemistry, first gaining prominence with the discovery of Prontosil (sulfonamidochrysoidine) in 1932. Prontosil’s metabolic conversion to sulfanilamide established the antibacterial potential of the sulfanilamide scaffold [2]. While early sulfa drugs primarily featured amino groups para to the sulfonamide (e.g., sulfathiazole), nitro-substituted derivatives emerged as critical intermediates and bioactive agents:
Table 2: Evolution of Nitro-Substituted Sulfonamides in Drug Development
| Era | Key Compound | Role | Significance |
|---|---|---|---|
| 1930s | Prontosil (sulfonamidochrysoidine) | Antibacterial | First synthetic sulfonamide antibiotic |
| 1940s–1950s | 4-Nitrobenzenesulfonamide derivatives | Synthetic intermediates | Enabled N-functionalization for drug synthesis |
| 1960s–Present | Furosemide, acetazolamide | Diuretic/CA inhibitor | Leveraged nitro group for enhanced binding affinity |
| 2008–2012 | Sulfonamide-based patented drugs | Broad therapeutic use | >75% of new sulfonamides are aromatic/heterocyclic |
The bioactivity and physicochemical properties of benzenesulfonamides are profoundly influenced by the position and electronic nature of ring substituents. 3,5-Dichloro-4-nitrobenzenesulfonamide exemplifies how symmetrical substitution patterns confer unique electronic characteristics:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1